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molecular formula C12H13NO B8729448 8-Ethoxy-2-methylquinoline CAS No. 61703-93-3

8-Ethoxy-2-methylquinoline

Cat. No. B8729448
M. Wt: 187.24 g/mol
InChI Key: IXYZTQJBAJFGKP-UHFFFAOYSA-N
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Patent
US09302992B2

Procedure details

Ethyl iodide (3.9 g, 25.0 mmol) or 2-bromopropane (2.4 g, 19.2 mmol) was added to a stirred solution of 2-methylquinaldine (3.0 g, 18.8 mmol) and K2CO3 (6.5 g 47 mmol; 5.2 g, 37.6 mmol) in 30 ml DMF at 60° C. for 14 h. The reaction mixture was quenched by H2O (200 ml) and extracted with EtOAc (50 ml×2). The organic layer was concentrated by evaporation in vacuum. The residue was purified by flash column chromatography with Hex/EA (6:1) and recrystallized with Hexane/EA to give 8-ethoxy-2-methylquinoline as intermediate (2.75 g, 78%) in solid but liquid form for 8-isopropopxy-2-methylquinoline (2.92 g, 77%). LHMDS (2.2 equiv.) was treated with a stirred solution of different intermediates in THF solution at 0° C. for 1 h. Corresponding Br(CH2)n−1OH (1.1-1.2 equiv.) was added to a reaction mixture and recover to RT for further 12 to 30 h. The solvent was removed under a reduced pressure. The brown oily residue was purified by flash column chromatography with Hex/EA or DCM/BA and recrystallized by Hexane/EA to afford compound D and E.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].BrC(C)C.C[C:9]1([CH3:19])[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1.C([O-])([O-])=[O:21].[K+].[K+]>CN(C=O)C>[CH2:1]([O:21][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:11]=1[N:10]=[C:9]([CH3:19])[CH:18]=[CH:17]2)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)I
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
3 g
Type
reactant
Smiles
CC1(NC2=CC=CC=C2C=C1)C
Name
Quantity
6.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by H2O (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 ml×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated by evaporation in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography with Hex/EA (6:1)
CUSTOM
Type
CUSTOM
Details
recrystallized with Hexane/EA

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=CC=C2C=CC(=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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